3,3-Difluoropyrrolidin-1-amine

Overview

Description

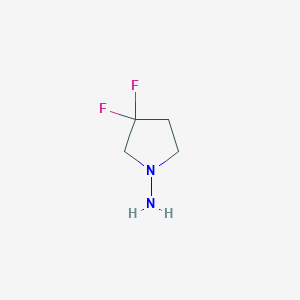

3,3-Difluoropyrrolidin-1-amine is a chemical compound that is part of the pyrrolidine family . It is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 3,3-Difluoropyrrolidin-1-amine and its derivatives can be achieved through copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method has been reported to yield high yields (up to 96%) and excellent stereoselectivities .Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidin-1-amine is characterized by a five-membered ring with two fluorine atoms attached to the third carbon atom . The presence of fluorine atoms often changes the activities of small molecules due to the special physicochemical properties of fluorine atoms .Chemical Reactions Analysis

The major route of metabolism of 3,3-Difluoropyrrolidin-1-amine is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

3,3-Difluoropyrrolidin-1-amine serves as a versatile scaffold in drug discovery. Its saturated pyrrolidine ring is used widely by medicinal chemists to obtain compounds for treating human diseases . The presence of fluorine atoms introduces unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in the design of new drug candidates.

Stereochemistry: Enantioselective Synthesis

The stereogenicity of carbons in the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds. This is crucial in the pharmaceutical industry, where the spatial orientation of substituents can lead to different biological profiles of drug candidates due to their varying binding modes to enantioselective proteins .

Agricultural Chemistry: Development of Herbicides

Fluorinated compounds, including those derived from 3,3-Difluoropyrrolidin-1-amine, are explored for their potential in creating more effective and environmentally friendly herbicides. The introduction of fluorine atoms into lead structures is a common modification to improve physical and biological properties .

-labeled compounds, which are used as imaging agents in positron emission tomography (PET) scans. .Organic Synthesis: Building Blocks for Heterocycles

Due to its reactivity and ability to introduce fluorine atoms into other molecules, 3,3-Difluoropyrrolidin-1-amine is used as a building block in the synthesis of complex heterocyclic compounds. These heterocycles are prevalent in many bioactive molecules and pharmaceuticals .

Material Science: Fluoropolymers

The incorporation of fluorinated amines like 3,3-Difluoropyrrolidin-1-amine into polymers can result in materials with enhanced properties, such as increased chemical and thermal resistance. These fluoropolymers have applications in various high-tech industries .

Analytical Chemistry: Chiral Resolution Agents

In analytical chemistry, chiral resolution is essential for separating enantiomers. Compounds derived from 3,3-Difluoropyrrolidin-1-amine can be used as chiral resolution agents due to their ability to form diastereomers with different physical properties, facilitating separation .

Biochemistry: Study of Enzyme Mechanisms

The unique structure of 3,3-Difluoropyrrolidin-1-amine allows researchers to study enzyme mechanisms, particularly those involving fluorinated substrates. Understanding these interactions is vital for the development of enzyme inhibitors and other therapeutic agents .

Mechanism of Action

Target of Action

The primary target of 3,3-Difluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of diseases like diabetes.

Biochemical Pathways

The inhibition of Dipeptidyl peptidase 4 leads to increased levels of incretin hormones. These hormones are involved in the regulation of glucose metabolism, and their increased levels can help improve the control of blood glucose .

Pharmacokinetics

Studies suggest that the compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The compound is primarily eliminated by both metabolism and renal clearance .

Result of Action

The inhibition of Dipeptidyl peptidase 4 by 3,3-Difluoropyrrolidin-1-amine results in the regulation of glucose metabolism. This can lead to improved control of blood glucose levels, which is beneficial in the treatment of diseases like diabetes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,3-difluoropyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACOMIPASUETBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropyrrolidin-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)

![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)

![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)

![1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1452275.png)

![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)